3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride
Description
3-Piperidin-4-ylimidazo[4,5-b]pyridine; dihydrochloride (CAS: 2126178-23-0) is a heterocyclic compound with the molecular formula C₁₁H₁₆Cl₂N₄O and a molecular weight of 291.18 g/mol . Its IUPAC name is 3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one; dihydrochloride. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. This compound is cataloged as a life science material and can be synthesized in high-purity forms for targeted applications .
Properties
IUPAC Name |
3-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-10-11(13-5-1)15(8-14-10)9-3-6-12-7-4-9;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTYTUUZDBHMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C2N=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group using hydrogen in the presence of palladium on carbon or other reducing agents like Raney nickel . The cyclization step often involves the use of carboxylic acid derivatives, such as anhydrides, to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogen leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, Raney nickel.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[4,5-b]pyridine N-oxides, while reduction can yield fully hydrogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features an imidazo[4,5-b]pyridine core with a piperidine substituent. Its unique structure contributes to its diverse biological activities and potential therapeutic applications.
Medicinal Chemistry
3-Piperidin-4-ylimidazo[4,5-b]pyridine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of imidazo[1,2-a]pyridines have been reported to inhibit FLT3, a target in acute myeloid leukemia treatment .
- Antiviral Properties : Research indicates that certain imidazo compounds can exhibit antiviral activity against viruses such as SARS-CoV-2. The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing biological activity against viral targets .
Biological Research
The compound is also studied for its interactions with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cellular processes. For example, it has been shown to modulate kinase activity, which is crucial for regulating cell proliferation and survival .
- Neuropharmacology : Given its structural similarity to known neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems, particularly as potential anxiolytic or antidepressant agents .
Material Science
In addition to biological applications, 3-Piperidin-4-ylimidazo[4,5-b]pyridine dihydrochloride is explored for its utility in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's emissive properties make it suitable for use in OLED technology. Its ability to act as a fluorophore can enhance the efficiency of light-emitting devices .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that derivatives of imidazo[1,2-a]pyridine showed promising results as FLT3 inhibitors with IC50 values in the low micromolar range. This highlights the potential of 3-Piperidin-4-ylimidazo[4,5-b]pyridine dihydrochloride and its analogs in targeted cancer therapies.
Case Study 2: Antiviral Activity
Research on imidazo[1,2-a]pyridine derivatives indicated their effectiveness against viral infections. A derivative was found to inhibit viral replication significantly at low concentrations.
Mechanism of Action
The mechanism of action of 3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The imidazo[4,5-b]pyridine scaffold is a bicyclic system with nitrogen atoms at positions 1, 3, and 7. Modifications at positions 3, 6, and 7 significantly influence biological activity. Below is a comparative analysis of structurally related compounds:
Functional Group Impact on Activity
- Piperidinyl Substitution (Target Compound) : The piperidin-4-yl group at C3 enhances binding to kinase ATP pockets, as seen in Aurora kinase inhibitors . The dihydrochloride salt improves bioavailability compared to neutral analogs.
- Amino and Phenyl Groups (PhIP): PhIP’s C2 amino and C6 phenyl groups facilitate metabolic activation to carcinogenic intermediates, forming DNA adducts (35–135 adducts/10¹² nucleotides in human colon tissue) .
- Bromine and Aromatic Substituents : Bromo at C6 (e.g., 6-bromo derivatives) increases antimicrobial potency due to enhanced electrophilicity .
- Heterocyclic Additions (Pyrazole, Triazole) : Pyrazole at C7 (e.g., compound 27d) broadens kinase inhibition profiles, enabling multitargeted activity .
Therapeutic Potential vs. Toxicity
- Target Compound : Shows promise in kinase inhibition (Aurora-A selectivity) but requires further in vivo validation .
- PhIP: Dietary carcinogen linked to colon cancer (42–122 pg/g tissue bioavailability; microsatellite instability in rats) .
- Antimicrobial Derivatives : 6-Bromo-2-phenyl analogs inhibit bacterial growth via membrane disruption .
Kinase Inhibition Profiles
- Aurora Kinase Selectivity: Compound 28a (benzylamino derivative) exhibits >100-fold selectivity for Aurora-A over Aurora-B .
Biological Activity
3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of 2,3-diaminopyridine derivatives. A common synthetic route includes:
- Nucleophilic Substitution : Halogen in the pyridine ring is substituted.
- Reduction : Nitro groups are reduced using hydrogen in the presence of palladium on carbon or Raney nickel.
This compound has a molecular formula of C12H18Cl2N4 and a molecular weight of 289.20 g/mol, indicating its potential for various interactions at the molecular level.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to bind to specific receptors and enzymes, modulating their activity and influencing biochemical pathways. Notably, it has demonstrated potential as a kinase inhibitor, affecting pathways related to cell proliferation and apoptosis in cancer cells .
Therapeutic Applications
Research indicates that this compound exhibits a range of therapeutic potentials:
- Anticancer Activity : It has been investigated for its ability to inhibit cell proliferation in various cancer types by targeting specific kinases involved in cell cycle regulation .
- Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
- Antioxidant Properties : Some derivatives have shown promising antioxidant activities, protecting cellular components from oxidative damage .
Case Studies and Research Findings
- Inhibition of FLT3 Kinase : A study highlighted the compound's ability to inhibit FLT3 kinase, which is crucial in acute myeloid leukemia (AML). The binding interactions were characterized through structural analysis, demonstrating significant inhibition potency against mutated FLT3 variants .
- Antioxidant Evaluation : In another study, derivatives of imidazo[4,5-b]pyridine were screened for their antioxidant properties. Some compounds exhibited significant protective effects against DNA damage induced by oxidative stressors like bleomycin .
- Kinase Profiling : A comprehensive profiling study revealed that this compound selectively inhibited several kinases involved in cancer progression, showcasing its potential as a targeted therapy agent .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Imidazo[1,2-a]pyridines | Diverse biological activities | Varied applications in medicinal chemistry |
| Imidazo[4,5-c]pyridines | Comparable chemical properties | Similar applications but different target profiles |
| 3-Piperidin-4-ylimidazo[4,5-b]pyridine | Strong kinase inhibition potential | Unique structural features enhancing reactivity |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Piperidin-4-ylimidazo[4,5-b]pyridine dihydrochloride with high purity?
Answer:
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves tandem reactions or heteroannulation strategies. A green chemistry approach using H₂O-IPA solvent systems enables efficient nitro group reduction and cyclization, minimizing toxic byproducts . For regioselective C2-arylation, Suzuki coupling with iodinated intermediates or condensation of 2-chloro-3-aminopyridines with aldehydes is effective . Post-synthesis purification via recrystallization or column chromatography (using >99% purity standards as in ) ensures high purity.
Advanced: How can structural modifications enhance isoform selectivity in nitric oxide synthase (NOS) inhibition for imidazo[4,5-b]pyridine derivatives?
Answer:
Selectivity toward inducible NOS (iNOS) over neuronal/eNOS isoforms depends on substituent positioning and electronic effects. For example, introducing bulky groups at C2 (e.g., diaryl pharmacophores) reduces nNOS/eNOS affinity by steric hindrance, as seen in compounds with IC₅₀ ratios of 1:200 (iNOS vs. eNOS) . Computational docking studies suggest interactions with the iNOS catalytic center’s hydrophobic pocket (e.g., 4-methoxy groups improve binding ). Validate selectivity via enzyme kinetics and X-ray crystallography .
Basic: What analytical techniques are critical for characterizing 3-Piperidin-4-ylimidazo[4,5-b]pyridine dihydrochloride?
Answer:
- NMR (¹H/¹³C): Confirms piperidine ring proton environments and imidazo-pyridine fusion .
- HPLC: Validates purity (>99% as per ) using reverse-phase C18 columns.
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., 292.2 g/mol for related compounds ).
- X-ray Diffraction: Resolves dihydrochloride salt formation and crystallinity .
Advanced: How should researchers resolve contradictions in enzyme inhibition data across studies?
Answer:
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant isoforms and control for off-target effects (e.g., ATP-binding interference). Cross-validate with cellular models (e.g., macrophage iNOS activity ). For COX inhibition studies, compare IC₅₀ values under identical pH and cofactor conditions . Statistical meta-analysis of published data (e.g., IC₅₀ ranges for iNOS: 86–100 nM ) clarifies outliers.
Basic: What solubility and formulation considerations apply to this compound?
Answer:
The dihydrochloride salt enhances aqueous solubility (up to 100 mM in water ). For in vivo studies, use isotonic PBS (pH 7.4) to prevent precipitation. In organic phases (e.g., DMF/DMSO), solubility exceeds 50 mM but may require sonication . For oral administration, consider enteric coating to protect against gastric degradation, as seen in bilayer tablet formulations .
Advanced: How can computational modeling optimize SAR for novel analogs?
Answer:
Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics simulations to predict binding kinetics. For example, diaryl-substituted analogs show enhanced COX-2 affinity due to π-π stacking with Tyr385 . Machine learning models trained on IC₅₀ datasets (e.g., COX-1/COX-2 selectivity ) can prioritize synthetic targets. Validate predictions with SPR (surface plasmon resonance) binding assays .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for weighing/powder handling due to potential respiratory irritants .
- Waste Disposal: Segregate halogenated waste for incineration, following EPA guidelines .
Advanced: What green chemistry approaches reduce environmental impact in synthesis?
Answer:
Replace toxic solvents (e.g., DMF) with H₂O-IPA mixtures for nitro reductions and cyclizations, achieving 80–90% yields with minimal waste . Catalytic methods (e.g., phase-transfer catalysis ) reduce stoichiometric reagent use. Lifecycle assessment (LCA) tools can quantify E-factor improvements compared to traditional routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
